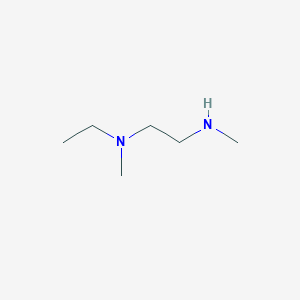

N-Ethyl-N,N'-dimethyl-1,2-ethanediamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-ethyl-N,N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-4-8(3)6-5-7-2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNNOGJHLWDFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477968 | |

| Record name | N~1~-Ethyl-N~1~,N~2~-dimethylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98279-30-2 | |

| Record name | N~1~-Ethyl-N~1~,N~2~-dimethylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Classification and Nomenclature Within Ethylenediamine Derivatives

N-Ethyl-N,N'-dimethyl-1,2-ethanediamine is classified as an unsymmetrically substituted N-alkylated ethylenediamine (B42938). The core of its structure is the ethane-1,2-diamine backbone. The nomenclature of polyamines and their derivatives follows systematic rules, typically by adding prefixes to the name of the parent compound to indicate the substituents. acdlabs.com In this case, one nitrogen atom is substituted with an ethyl group and a methyl group, while the other nitrogen atom is substituted with a single methyl group.

The systematic IUPAC name for this compound is N'-ethyl-N,N'-dimethylethane-1,2-diamine. nih.gov The locants "N" and "N'" are used to specify which nitrogen atom the substituents are attached to. This precise naming system is crucial for distinguishing it from its isomers, such as N,N-Diethyl-N',N'-dimethyl-1,2-ethanediamine. nist.gov

| Property | Value |

|---|---|

| Molecular Formula | C6H16N2 nih.gov |

| Molecular Weight | 116.20 g/mol nih.gov |

| IUPAC Name | N'-ethyl-N,N'-dimethylethane-1,2-diamine nih.gov |

| CAS Number | 98279-30-2 nih.gov |

Significance of Alkyl Substituted Ethane 1,2 Diamines in Chemical Science

Established Synthetic Routes to N-Ethyl-N,N'-dimethyl-1,2-ethanediamine

The primary synthetic routes to N-Ethyl-N,N'-dimethyl-1,2-ethanediamine and related asymmetrical diamines rely on the controlled alkylation of an ethane-1,2-diamine core structure.

A prevalent strategy for creating N,N'-dialkylalkanediamines involves the reaction of a dihaloalkane with a primary lower alkylamine. google.com For instance, N,N'-dimethyl-1,2-ethanediamine can be synthesized by reacting 1,2-dichloroethane (B1671644) with methylamine (B109427). google.comgoogle.com This foundational reaction introduces methyl groups to the nitrogen atoms of the diamine precursor. The resulting N,N'-dimethylethylenediamine can then be further alkylated to introduce the ethyl group, or a step-wise approach can be utilized with different alkylating agents.

Another significant alkylation strategy is the direct N-alkylation of 1,2-diaminoethane (ethylenediamine) with various alcohols. researchgate.net This method can produce mono-N-alkylated derivatives with high yields, particularly when using low-carbon alcohols. researchgate.net This approach offers a direct way to introduce alkyl groups onto the ethylenediamine backbone.

Optimizing reaction conditions is critical for maximizing the yield of the desired product while minimizing the formation of by-products. In the synthesis of N,N'-dimethyl-1,2-ethanediamine from dichloroethane and monomethylamine, controlling the concentration of the N-methyl-2-chloroethylamine intermediate is crucial. google.com Maintaining a low concentration of this intermediate inhibits the formation of undesirable by-products such as N,N'-dimethylpiperazine and N,N',N''-trimethyldiethylenetriamine. google.com

The reaction temperature and duration also significantly influence the outcome. For example, carrying out the reaction at 110°C for 7 minutes while carefully controlling the intermediate concentration can result in a yield of 92.6%. google.com In contrast, a longer reaction time of 2 hours at 120°C without the same level of intermediate control leads to a lower yield of 77.3% and a substantial increase in by-products. google.com Industrial processes may involve dropping 1,2-dichloroethane into methylamine maintained at a temperature between 50 to 80°C under pressure (1.0 to 2.0 MPa) to facilitate a sequential reaction. google.com

The following table illustrates the impact of reaction conditions on the synthesis of N,N'-dimethyl-1,2-ethanediamine, a closely related precursor.

| Reaction Temperature (°C) | Reaction Time | Key Condition | Yield of N,N'-dimethyl-1,2-ethanediamine (%) | By-product N,N'-dimethylpiperazine (%) | By-product N,N',N''-trimethyldiethylenetriamine (%) | Source |

|---|---|---|---|---|---|---|

| 110 | 7 minutes | Intermediate controlled to ≤ 0.0009 mol | 92.6 | 2.2 | 4.3 | google.com |

| 120 | Continuous | Intermediate controlled to ≤ 0.0014 mol | 92.5 | 2.0 | 4.7 | google.com |

| 120 | 5 hours (dropwise addition) | Not specified | 90.0 | 2.2 | 5.0 | google.com |

| 120 | 2 hours | Intermediate at 0.0028 mol | 77.3 | 5.7 | 15.8 | google.com |

The use of catalysts can significantly improve the efficiency and selectivity of synthesis. A simple and effective method for the N-alkylation of 1,2-diaminoethane utilizes a CuO-NiO/γ-Al2O3 catalyst in a fixed-bed reactor. researchgate.net This heterogeneous catalyst system is effective for reactions with both primary and secondary alcohols and can be easily recovered, which is advantageous compared to homogeneous systems. researchgate.net

In the synthesis of the related compound N-ethyl ethylenediamine, metal oxides such as molybdenum oxide, tungsten oxide, or chromic oxide serve as effective catalysts. google.com When reacting an ethylamine (B1201723) solution with ethylenimine in the presence of molybdenum oxide at 50°C for 5 hours, a yield of 95.6% can be achieved. google.com This highlights the potential of metal oxide catalysts in facilitating the synthesis of specifically substituted ethylenediamines.

Industrial Production Methods and Scalability Considerations

For industrial-scale production, synthetic processes must be efficient, economical, and minimize by-product formation. The reaction of dihaloalkanes with lower alkylamines has been developed into an excellent industrial preparation process by carefully controlling the amount of the haloalkaneamine intermediate in the reaction system. google.com This control allows for the production of N,N'-dialkylalkanediamines in high yields within a short time frame, making the process highly suitable for large-scale manufacturing. google.com

Another approach designed for industrial utility involves reacting methylamine and 1,2-dichloroethane under pressure without the need for expensive catalysts. google.com The process includes neutralizing the hydrogen chloride produced during the reaction and then separating the neutralized product and by-products to obtain the target compound. google.com The simplicity and cost-effectiveness of this method make it viable for industrial application.

Advanced Synthetic Techniques for Derivatives and Analogues

The ethylenediamine backbone is a versatile scaffold for creating more complex derivatives and analogues with specific functionalities. Advanced synthetic techniques often involve multi-step processes to build larger molecules. For example, a series of N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives can be synthesized and subsequently screened for various biological activities. researchgate.net

Another example is the two-step synthesis of N,N'-Bis(4-(5)-imidazolymethyl)ethylenediamine. This process starts by reacting 4(5)-Imidazolecarboxaldehyde with ethylenediamine to form an ethylenediimine, which is then hydrogenated in the presence of a Palladium-on-Carbon (Pd-C) catalyst to yield the final product. researchgate.net Such methods demonstrate how the basic N-alkylated ethylenediamine structure can be elaborated to produce complex ligands and molecules for diverse applications.

Nucleophilic Character and Electrophilic Interactions

The nucleophilicity of N-Ethyl-N,N'-dimethyl-1,2-ethanediamine is a direct consequence of the lone pairs of electrons on its nitrogen atoms. These electrons are available for donation to electrophilic species, initiating a variety of chemical transformations.

The compound possesses two distinct amine functional groups: a secondary amine and a tertiary amine. The secondary amine (-NH-) group has one hydrogen atom attached to the nitrogen, while the tertiary amine (-N(CH₃)₂-) group has no hydrogen atoms directly bonded to the nitrogen. This structural difference influences their reactivity.

The secondary amine can participate in reactions that involve the substitution of its hydrogen atom, while both the secondary and tertiary amines can act as nucleophiles through their lone pair of electrons. The electron-donating nature of the ethyl and methyl groups enhances the nucleophilicity of the nitrogen atoms. chemicalbook.com The reactivity of these amine groups makes the compound a valuable intermediate in organic synthesis. cymitquimica.com

Interactive Data Table: Comparison of Amine Group Properties

| Feature | Secondary Amine (-NH-) | Tertiary Amine (-N(CH₃)₂-) |

| Protonation | Can be protonated | Can be protonated |

| Hydrogen Bonding | Can act as both hydrogen bond donor and acceptor | Can only act as a hydrogen bond acceptor |

| Steric Hindrance | Less sterically hindered | More sterically hindered |

| Reactivity with Alkyl Halides | Can undergo further alkylation | Forms quaternary ammonium (B1175870) salts |

N-Ethyl-N,N'-dimethyl-1,2-ethanediamine readily participates in nucleophilic substitution reactions, where it attacks an electron-deficient center, leading to the displacement of a leaving group. A common example is its reaction with alkyl halides. The lone pair of electrons on either nitrogen atom can attack the electrophilic carbon of the alkyl halide, forming a new carbon-nitrogen bond.

Due to the presence of two nucleophilic centers, the reaction can potentially lead to mono- or di-alkylation products, depending on the reaction conditions and the stoichiometry of the reactants. The tertiary amine, upon reaction, will form a quaternary ammonium salt. These reactions are fundamental in the synthesis of more complex molecules and coordination compounds.

Redox Chemistry of N-Ethyl-N,N'-dimethyl-1,2-ethanediamine

The nitrogen atoms in N-Ethyl-N,N'-dimethyl-1,2-ethanediamine can undergo both oxidation and reduction, demonstrating its involvement in redox chemistry.

The tertiary amine function of N-Ethyl-N,N'-dimethyl-1,2-ethanediamine can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids. wikipedia.org In this reaction, the nitrogen atom donates its lone pair of electrons to an oxygen atom, forming a coordinate covalent bond. wikipedia.org

Amine oxides are highly polar molecules with distinct chemical properties from their parent amines. wikipedia.org The formation of an N-oxide can alter the steric and electronic properties of the molecule, influencing its subsequent reactivity.

While the primary focus is often on the oxidation of amines, the reduction of related functional groups can be considered in the broader context of its redox chemistry. For instance, if a derivative of N-Ethyl-N,N'-dimethyl-1,2-ethanediamine contained an imine or a related nitrogen-containing functional group, it could be reduced to the corresponding amine. However, direct reduction of the saturated amine functionalities in N-Ethyl-N,N'-dimethyl-1,2-ethanediamine itself is not a typical reaction pathway under standard conditions. The reduction of N-oxides back to the parent tertiary amine can be accomplished using various reducing agents. wikipedia.org

Specific Reaction Mechanisms and Pathways

The reactions of N-Ethyl-N,N'-dimethyl-1,2-ethanediamine follow well-established mechanistic pathways. In nucleophilic substitution reactions, the mechanism is typically SN2 (bimolecular nucleophilic substitution), where the amine nucleophile attacks the electrophilic center and displaces the leaving group in a single, concerted step.

The oxidation to an N-oxide proceeds via the nucleophilic attack of the tertiary amine on the electrophilic oxygen of the oxidizing agent. The specific mechanism can vary depending on the oxidant used. For example, with hydrogen peroxide, the reaction is thought to involve a direct attack of the amine on the peroxide oxygen.

Mechanistic Analysis of Various Reactions

The reactivity of N-Ethyl-N,N'-dimethyl-1,2-ethanediamine is largely dictated by the nucleophilic nature of its two nitrogen atoms. The differing substitution on these nitrogens—one bearing a methyl and an ethyl group, and the other a methyl group—introduces asymmetry that can influence reaction pathways.

In the synthesis of N,N'-dialkylalkanediamines, such as the related N,N'-dimethyl-1,2-ethanediamine, the primary mechanism involves the reaction of a dihaloalkane with an alkylamine. google.com This process can be understood through two main reaction steps:

Formation of a haloalkaneamine intermediate : This occurs when the dihaloalkane reacts with the alkylamine.

Formation of the N,N'-dialkylalkanediamine : The intermediate haloalkaneamine then reacts further with the alkylamine to yield the final product. google.com

Reaction Dynamics and Optimization

The optimization of reactions involving the synthesis of N,N'-dialkylalkanediamines is critical for maximizing yield and minimizing by-products. Key parameters that are often manipulated include temperature, pressure, reaction time, and the molar ratio of reactants.

For instance, in the production of N,N'-dimethyl-1,2-ethanediamine from dichloroethane and monomethylamine, controlling the concentration of the N-methyl-2-chloroethylamine intermediate is crucial. google.com By maintaining a low concentration of this intermediate, the formation of undesirable by-products can be significantly suppressed. google.com

The following table, derived from studies on the synthesis of N,N'-dimethyl-1,2-ethanediamine, illustrates how varying reaction conditions can affect product yield and by-product formation.

| Reaction Temperature (°C) | Reaction Time | Yield of N,N'-dimethyl-1,2-ethanediamine (%) | By-product N,N'-dimethylpiperazine (%) | By-product N,N',N''-trimethyldiethylenetriamine (%) |

|---|---|---|---|---|

| 120 | 2 hours | 77.3 | 5.7 | 15.8 |

| 90 | Not Specified | 90.0 | 2.2 | 5.0 |

| 110 | 7 minutes | 91.2 | 2.2 | 5.5 |

| 110 | 7 minutes | 92.6 | 2.2 | 4.3 |

| 120 | 6 minutes | 92.5 | 2.0 | 4.7 |

| 120 | 5 hours (dropwise addition) | 90.9 | 2.7 | 5.8 |

By-product Formation and Mitigation Strategies

In the synthesis of N,N'-dialkylalkanediamines, several by-products can form, reducing the yield of the desired product. The primary by-products observed in the synthesis of the related N,N'-dimethyl-1,2-ethanediamine are cyclic dialkyldiamines and trialkylalkanetriamines. google.com Specifically, N,N'-dimethylpiperazine and N,N',N''-trimethyldiethylenetriamine are common impurities. google.com

The formation of these by-products is often a result of side reactions involving the haloalkaneamine intermediate. google.com Mitigation strategies focus on controlling the reaction conditions to favor the desired reaction pathway. One effective strategy is to maintain a high molar ratio of the amine to the dihaloalkane. This ensures that the intermediate is more likely to react with the primary amine rather than undergo cyclization or further reaction to form larger oligomers. google.com

Furthermore, the gradual, dropwise addition of the dihaloalkane to the amine reactant can help to keep the concentration of the intermediate low, thereby minimizing the formation of by-products. google.comgoogle.com The choice of reaction temperature and pressure also plays a significant role in controlling the product distribution. google.com

The following table summarizes the key by-products and the strategies employed to minimize their formation in the synthesis of N,N'-dialkylalkanediamines.

| By-product | Formation Pathway | Mitigation Strategy |

|---|---|---|

| N,N'-dimethylpiperazine (Cyclic dialkyldiamine) | Intramolecular cyclization of the haloalkaneamine intermediate. google.com | Maintain a low concentration of the intermediate by controlling reactant addition and reaction rate. google.com |

| N,N',N''-trimethyldiethylenetriamine (Trialkylalkanetriamine) | Reaction of the desired N,N'-dialkylalkanediamine product with the haloalkaneamine intermediate. google.com | Use a high molar excess of the primary amine to favor the main reaction pathway. google.com |

| Hydrogen Halide (e.g., HCl) | Produced during the substitution reaction. google.com | Neutralization with a basic compound, such as an alkali metal hydroxide (B78521) or alkoxide. google.com |

Theoretical Insights into Reaction Mechanisms

For example, computational studies on the reactivity of amines can elucidate the sites most susceptible to electrophilic or nucleophilic attack by analyzing local reactivity descriptors. mdpi.com Such analyses can predict the regioselectivity of reactions and help in understanding the formation of different products.

In the context of diamine synthesis, theoretical models could be employed to:

Calculate the activation energies for the main reaction versus side reactions, providing a basis for optimizing reaction conditions.

Simulate the effect of different solvents on the reaction pathway and product distribution.

Investigate the electronic and steric effects of the N-substituents (ethyl and methyl groups) on the reactivity of the nitrogen atoms.

Future theoretical work focused specifically on N-Ethyl-N,N'-dimethyl-1,2-ethanediamine would be invaluable for a more precise understanding of its chemical behavior and for the rational design of synthetic routes that maximize the yield of desired products.

Extensive Search Yields Insufficient Data for "N-Ethyl-N,N'-dimethyl-1,2-ethanediamine" Coordination Chemistry Article

The requested article outline necessitates in-depth, scientifically accurate content for several specific topics, including:

Ligand properties and chelation behavior

Formation of metal complexes

Steric and electronic influences

Comparison with related ligands

X-ray crystallography of its metal complexes

Isomerism and conformations in its metal chelates

The available literature focuses extensively on related, but structurally distinct, compounds such as N,N-dimethylethylenediamine, N,N'-dimethylethylenediamine, and the parent compound, ethylenediamine. While these molecules provide a general context for the behavior of substituted diamine ligands, providing information on them would not adhere to the strict requirement of focusing solely on N-Ethyl-N,N'-dimethyl-1,2-ethanediamine.

Due to the absence of specific research findings for N-Ethyl-N,N'-dimethyl-1,2-ethanediamine in the public domain, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. Proceeding would require speculation or the incorrect substitution of data from other compounds, which would compromise the integrity and accuracy of the content.

Therefore, the generation of the requested article cannot be completed at this time. Further experimental research and publication on the coordination chemistry of N-Ethyl-N,N'-dimethyl-1,2-ethanediamine are required for such an article to be written.

Coordination Chemistry of N Ethyl N,n Dimethyl 1,2 Ethanediamine

Spectroscopic Characterization of Metal Complexes

The elucidation of the structure and bonding in metal complexes of N-Ethyl-N,N'-dimethyl-1,2-ethanediamine heavily relies on a suite of spectroscopic techniques. Each method provides a unique piece of the puzzle, from confirming the ligand's coordination to detailing the electronic environment of the metal center.

Vibrational Spectroscopy (IR) for Ligand and Complex Authenticity

Infrared (IR) spectroscopy is a fundamental tool for verifying the coordination of the N-Ethyl-N,N'-dimethyl-1,2-ethanediamine ligand to a metal ion. The process involves comparing the IR spectrum of the free ligand with that of the resulting metal complex. Coordination to a metal center typically induces significant and predictable shifts in the vibrational frequencies of the ligand's functional groups, particularly those directly involved in bonding, i.e., the amine groups.

Key diagnostic bands include the N-H stretching and bending vibrations and the C-N stretching vibrations. Upon complexation, the N-H stretching frequency is expected to shift, often to a lower wavenumber (a red shift), due to the donation of electron density from the nitrogen atom to the metal, which weakens the N-H bond. Similarly, the C-N stretching vibrations are also sensitive to the coordination environment and will shift upon complex formation. semanticscholar.org The far-infrared region (typically below 500 cm⁻¹) is particularly important as it allows for the direct observation of metal-nitrogen (M-N) stretching vibrations, providing direct evidence of the coordination bond. researchgate.net Isotopic substitution studies, for instance using different isotopes of the metal, can definitively confirm the assignment of these M-N bands. researchgate.net

Table 1: Representative IR Spectral Data for Diamine Ligands and Complexes

| Vibration Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) |

|---|---|---|

| N-H Stretch | ~3300 - 3400 | Shifted (typically lower) |

| C-H Stretch | ~2800 - 3000 | Minor shifts |

| N-H Bend | ~1600 | Shifted |

| C-N Stretch | ~1000 - 1200 | Shifted |

| M-N Stretch | Not Present | ~200 - 500 |

Note: This table presents typical ranges and expected shifts for diamine ligands upon coordination. Actual values depend on the specific metal, ligand, and complex geometry.

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, or UV-Visible (UV-Vis) spectroscopy, provides valuable insights into the electronic structure of the metal ion within the complex. For transition metal complexes of N-Ethyl-N,N'-dimethyl-1,2-ethanediamine, the UV-Vis spectrum is dominated by d-d transitions. These transitions involve the promotion of an electron from a lower-energy d-orbital to a higher-energy d-orbital of the metal center.

The energy and intensity of these absorptions are dictated by the geometry of the complex and the nature of the ligand field, as described by Ligand Field Theory. N-Ethyl-N,N'-dimethyl-1,2-ethanediamine, as a nitrogen-donating chelating ligand, creates a specific ligand field that splits the metal's d-orbitals. The position of the d-d absorption bands can be correlated with the strength of the metal-ligand bond; a stronger interaction leads to a larger energy gap and a shift of the absorption maximum to a shorter wavelength (higher energy). researchgate.net For instance, studies on copper(II) complexes with various substituted ethylenediamines have shown that the energy of the main electronic d-d band is directly related to the tetragonal distortion and the in-plane bond strength. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy of Diamine Ligands and Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure of diamagnetic metal complexes in solution. By comparing the ¹H and ¹³C NMR spectra of the free N-Ethyl-N,N'-dimethyl-1,2-ethanediamine ligand with its complex, one can deduce the binding sites and assess the symmetry of the complex.

Upon coordination to a metal ion, the chemical shifts of the ligand's protons and carbon atoms are altered. The most significant changes are typically observed for the nuclei closest to the coordination site. For N-Ethyl-N,N'-dimethyl-1,2-ethanediamine, the protons of the ethylidene bridge (-CH₂-CH₂-) and the methyl/ethyl groups attached to the nitrogen atoms would experience a downfield shift (to a higher ppm value). This deshielding effect is a direct consequence of the electron-withdrawing nature of the metal center. The magnitude of this shift can provide information about the strength of the metal-ligand interaction. The integration of the proton signals can confirm the stoichiometry of the ligand within the complex.

Mass Spectrometry Techniques for Complex Identification

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and composition of metal complexes. Soft ionization techniques, such as Electrospray Ionization (ESI-MS), are particularly well-suited for analyzing coordination compounds as they can transfer the intact complex from solution to the gas phase with minimal fragmentation.

The resulting mass spectrum will show a peak corresponding to the molecular ion of the complex, [M(L)n]⁺ (where M is the metal, L is the ligand, and n is the number of ligands). The measured mass-to-charge ratio (m/z) can be compared with the calculated theoretical value to confirm the identity of the complex. A key feature in the mass spectra of metal complexes is the characteristic isotopic distribution pattern of the metal ion. Most transition metals have several stable isotopes, which results in a unique cluster of peaks for the molecular ion. The observed isotopic pattern must match the theoretical pattern for that metal, providing unambiguous confirmation of its presence in the complex.

Thermodynamic and Kinetic Studies of Complexation

Understanding the stability and formation dynamics of metal complexes is crucial. Thermodynamic and kinetic studies provide quantitative data on these aspects, particularly in solution.

Stability Constants and Solution Equilibria in Mixed Ligand Systems

The stability of a metal complex in solution is quantified by its stability constant (or formation constant), K. For a simple 1:1 complex formed between a metal ion (M) and the ligand (L), the equilibrium and stability constant are given by:

M + L ⇌ ML K = [ML] / ([M][L])

Potentiometric titration is a common and accurate method for determining stability constants. asianpubs.org This technique involves monitoring the pH of a solution containing the metal ion and the ligand as a standard base is added. The resulting titration data can be analyzed to calculate the protonation constants of the ligand and the stability constants of the metal complexes. asianpubs.org

In systems containing a central metal ion and two different ligands (a primary ligand, A, and a secondary ligand, L, such as N-Ethyl-N,N'-dimethyl-1,2-ethanediamine), mixed ligand or ternary complexes (MAL) can form. The stability of these ternary complexes is often compared to their parent binary complexes (MA and ML). A useful parameter for this comparison is the difference in stability constants, ΔlogK:

ΔlogK = log K(MAL) - log K(ML)

A negative value of ΔlogK is expected on statistical grounds. However, less negative or even positive values suggest that the formation of the mixed ligand complex is favored, often due to factors like electronic effects, steric interactions, and neutralization of charge. asianpubs.org Studies on similar systems, such as Cu(II) with 2,2′-bipyridylamine and various N-substituted diamines, have shown that steric hindrance from the alkyl groups on the nitrogen atoms can significantly influence the stability of the resulting complexes. asianpubs.org

Table 2: Representative Stability Constants (log K) for Cu(II)-Diamine Mixed Ligand Systems

| Ligand (L) | log K(CuL) | log K(CuAL) | ΔlogK |

|---|---|---|---|

| Ethylenediamine (B42938) | 10.55 | 9.99 | -0.56 |

| N,N-dimethylethylenediamine | 9.99 | 8.83 | -1.16 |

| N,N-diethylethylenediamine | 10.52 | 8.71 | -1.81 |

Data adapted from a study with A = 2,2′-bipyridylamine. These values illustrate the influence of N-alkylation on complex stability. asianpubs.org

The data indicate that increasing steric bulk on the nitrogen atoms (from H to methyl to ethyl) generally leads to a decrease in the stability of the mixed ligand complex, as reflected in the more negative ΔlogK values. asianpubs.org

Ligand Exchange Kinetics in Coordination Systems

The kinetics of ligand exchange in coordination complexes are of fundamental importance for understanding reaction mechanisms and the reactivity of these compounds. For metal complexes incorporating N-Ethyl-N,N'-dimethyl-1,2-ethanediamine, the rates and mechanisms of ligand substitution are significantly influenced by the steric and electronic properties of this unsymmetrically substituted diamine ligand. While specific kinetic data for this exact ligand is not extensively documented in publicly available research, a comprehensive understanding can be derived from studies on analogous ethylenediamine derivatives.

Ligand substitution reactions in coordination complexes, particularly for square-planar (e.g., Pt(II), Pd(II)) and octahedral (e.g., Co(III), Ni(II)) geometries, generally proceed via associative, dissociative, or interchange mechanisms. The specific pathway is dictated by factors such as the nature of the metal center, the leaving group, the entering nucleophile, and the steric and electronic characteristics of the spectator ligands, such as N-Ethyl-N,N'-dimethyl-1,2-ethanediamine.

The presence of alkyl groups on the nitrogen donor atoms of the ethylenediamine backbone introduces considerable steric hindrance around the metal center. In the case of N-Ethyl-N,N'-dimethyl-1,2-ethanediamine, the coordination of the two nitrogen atoms to a metal ion results in a chelate ring. The ethyl and methyl substituents on the nitrogen atoms create a sterically crowded environment. This steric bulk can hinder the approach of an incoming ligand, thereby slowing down the rate of associative substitution pathways (A or Ia). Conversely, increased steric strain in the ground state of the complex can promote dissociative pathways (D or Id) by facilitating the departure of a leaving group.

For square-planar complexes, which commonly undergo associative ligand exchange, the rate is often sensitive to the steric profile of the non-participating ligands. Studies on platinum(II) complexes with various N-substituted ethylenediamines have shown that increasing the size of the alkyl groups on the nitrogen atoms generally leads to a decrease in the rate of substitution. This is attributed to the increased difficulty for the incoming nucleophile to approach the metal center and form the five-coordinate transition state or intermediate.

The electronic effects of the N-alkyl groups also play a role. Alkyl groups are electron-donating, which increases the electron density on the nitrogen atoms and, consequently, on the metal center. This enhanced electron density can strengthen the metal-ligand bonds, making them more difficult to break, which would disfavor a dissociative mechanism. However, for an associative mechanism, the increased electron density on the metal might retard the attack of a nucleophile.

In the context of N-Ethyl-N,N'-dimethyl-1,2-ethanediamine, the unsymmetrical substitution (one ethyl and two methyl groups) can lead to more complex kinetic behavior. The orientation of these alkyl groups upon coordination can create specific steric channels that may favor or disfavor the approach of incoming ligands from certain directions.

Table 1: Representative Kinetic Data for the Substitution of Chloride by Thiourea in [Pt(diamine)Cl₂] Complexes in Aqueous Solution at 25°C

| Diamine Ligand | Rate Constant, k (M⁻¹s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|---|

| ethylenediamine (en) | 3.5 x 10⁻³ | 65 | -60 |

| N,N'-dimethylethylenediamine | 1.2 x 10⁻³ | 70 | -55 |

| N,N,N',N'-tetramethylethylenediamine | ~10⁻⁵ | ~90 | ~-40 |

Note: The data in this table are illustrative and based on trends observed for related systems. They are intended to provide a qualitative understanding of the expected kinetic effects.

The trend in the table demonstrates that as the steric bulk on the nitrogen atoms increases (from ethylenediamine to N,N,N',N'-tetramethylethylenediamine), the rate constant for substitution decreases, and the activation enthalpy (ΔH‡) tends to increase, reflecting a greater energy barrier for the reaction. The negative activation entropy (ΔS‡) is characteristic of an associative mechanism, where the formation of the transition state involves the association of the incoming nucleophile, leading to a more ordered system.

For complexes of N-Ethyl-N,N'-dimethyl-1,2-ethanediamine, it is reasonable to predict that their ligand exchange kinetics would be intermediate between those of N,N'-dimethylethylenediamine and more sterically hindered diamines. The specific rates would, of course, depend on the metal center, the leaving group, and the incoming nucleophile.

Catalytic Applications of N Ethyl N,n Dimethyl 1,2 Ethanediamine and Its Complexes

Role as an Organocatalyst

While the direct application of N-Ethyl-N,N'-dimethyl-1,2-ethanediamine as a primary organocatalyst is not extensively documented in peer-reviewed literature, its structural motifs are present in more complex and highly effective organocatalytic systems. The principles of amine catalysis suggest its potential utility in reactions proceeding through iminium or enamine intermediates.

Catalysis of Olefin Aziridination Reactions

Applications in Homogeneous Catalysis

In the realm of homogeneous catalysis, N-Ethyl-N,N'-dimethyl-1,2-ethanediamine and its close analogs have demonstrated considerable utility as ligands for transition metal catalysts, particularly in copper-catalyzed reactions. The bidentate nature of the diamine allows it to form stable chelate complexes with metal centers, thereby modulating their reactivity and stability.

Metal-Catalyzed Organic Transformations (e.g., C-N Coupling)

One of the most significant applications of diamine ligands is in copper-catalyzed C-N cross-coupling reactions, a powerful tool for the formation of aryl-nitrogen bonds. Research has shown that catalyst systems based on copper iodide (CuI) and N,N'-dimethylethylenediamine, a close structural relative of N-Ethyl-N,N'-dimethyl-1,2-ethanediamine, are highly effective for the amidation of aryl halides. researchgate.net These systems are noted for their experimental simplicity and the use of an inexpensive and relatively non-toxic metal catalyst.

Studies have demonstrated that N,N'-dimethyl-substituted diamine ligands generally lead to higher reaction rates and help prevent the undesired N-arylation of the ligand itself. nih.gov Further substitution on the nitrogen atoms, such as the ethyl group in N-Ethyl-N,N'-dimethyl-1,2-ethanediamine, can influence the steric and electronic environment of the catalytic center, potentially impacting the efficiency and scope of the transformation. While direct comparative studies are limited, the established success of N,N'-dimethylethylenediamine provides a strong indication of the potential of its ethylated counterpart in similar catalytic applications.

Below is a table summarizing the types of C-N coupling reactions where diamine ligands, such as N,N'-dimethylethylenediamine, have been successfully employed.

| Aryl Halide | Amine/Amide | Product | Reference |

| Aryl Iodide | Primary Amide | N-Aryl Amide | researchgate.net |

| Aryl Bromide | Secondary Amide | N-Aryl Amide | researchgate.net |

| Aryl Chloride | Azole | N-Aryl Azole | nih.gov |

Mechanistic Studies of Catalytic Cycles

Mechanistic investigations into copper-catalyzed C-N coupling reactions facilitated by diamine ligands have provided valuable insights into the catalytic cycle. Density Functional Theory (DFT) studies on the CuI/N,N'-dimethylethylenediamine (DMEDA) catalyzed N-arylation of nitriles with aryl iodides have elucidated the key steps of the reaction mechanism.

The proposed catalytic cycle typically involves the following key steps:

Ligand Exchange: The diamine ligand coordinates to the copper(I) center.

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) complex, forming a copper(III) intermediate.

Amine Coordination and Deprotonation: The amine or amide substrate coordinates to the copper(III) center, followed by deprotonation, often assisted by a base.

Reductive Elimination: The C-N bond is formed through reductive elimination from the copper(III) intermediate, regenerating a copper(I) species and releasing the N-arylated product.

Kinetic studies have suggested that the role of the diamine ligand is crucial in preventing the formation of less reactive, multiply ligated copper species. nih.gov The specific structure of the diamine, including the nature of the N-alkyl substituents, directly influences the stability of the intermediates and the rates of the individual steps in the catalytic cycle.

Role in Heterogeneous Catalysis

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving catalyst recyclability and simplifying product purification. N-Ethyl-N,N'-dimethyl-1,2-ethanediamine, with its reactive amine functionalities, is a suitable candidate for functionalization of various materials to create heterogeneous catalysts.

N-Ethyl-N,N'-dimethyl-1,2-ethanediamine-Functionalized Materials as Catalysts

While specific examples of materials functionalized with N-Ethyl-N,N'-dimethyl-1,2-ethanediamine are not widely reported, the broader strategy of using ethylenediamine (B42938) and its derivatives to functionalize solid supports is well-established. Materials such as silica (B1680970) and various polymers can be modified to incorporate these diamine moieties. digitellinc.comwisconsin.edu

For instance, ethylenediamine-functionalized silica nanoparticles have been synthesized and utilized for their metal-binding capabilities. digitellinc.com Such materials can serve as supports for catalytically active metal centers. The diamine groups act as chelating ligands, securely anchoring the metal ions to the silica surface. These heterogeneous catalysts can then be employed in a variety of organic transformations, combining the high reactivity of homogeneous systems with the practical advantages of heterogeneous catalysis.

The general approach for the synthesis of such functionalized materials involves the reaction of a silyl (B83357) ether derivative of the diamine with the surface silanol (B1196071) groups of silica. The resulting material possesses covalently attached diamine units that can be further utilized for catalytic applications.

| Support Material | Functionalization Agent | Potential Application |

| Silica Gel | N-[3-(trimethoxysilyl)propyl]ethylenediamine | Metal Scavenging, Heterogeneous Catalysis |

| Magnetic Nanoparticles | Ethylenediamine | Recyclable Catalysis |

| Polymer Resins | Substituted Ethylenediamines | Solid-Phase Synthesis, Flow Chemistry |

Catalyst Support in Various Chemical Processes

The primary role of similar diamine compounds in catalysis is typically as ligands that coordinate with metal centers to form catalytically active complexes in homogeneous systems. These complexes can influence the activity, selectivity, and stability of the catalyst. For instance, related compounds such as N,N-dimethylethylenediamine are known to be used as ligands in coordination chemistry and as catalysts in various organic reactions. However, this differs from the role of a solid support material in heterogeneous catalysis, where the support serves to disperse and stabilize the active catalytic sites, facilitate catalyst recovery, and enhance process efficiency.

The concept of a catalyst support involves a material, often porous and with a high surface area, onto which the active catalyst is anchored. This heterogenization of homogeneous catalysts is a significant area of research, aiming to combine the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. Materials like silica, alumina, polymers, and carbon are commonly functionalized with organic ligands to immobilize metal catalysts.

Despite the theoretical possibility of functionalizing a support material with N-Ethyl-N,N'-dimethyl-1,2-ethanediamine for catalytic purposes, specific research detailing such applications, including the types of chemical processes catalyzed, reaction conditions, and catalyst performance, is not found in the available scientific literature. Consequently, data tables presenting detailed research findings on this specific application cannot be provided. Further research would be required to explore the potential of N-Ethyl-N,N'-dimethyl-1,2-ethanediamine in the development of novel supported catalyst systems.

Applications in Organic Synthesis and Advanced Materials Science

Building Block for Complex Organic Architectures

The reactivity of the amine groups in N-Ethyl-N,N'-dimethyl-1,2-ethanediamine makes it a valuable precursor in multi-step organic syntheses, enabling the construction of intricate molecular frameworks.

Reactant in Tripod Amphiphile Synthesis

Substituted diamines are crucial components in the modular synthesis of specialized surfactant molecules known as amphiphiles. While specific synthesis schemes detailing N-Ethyl-N,N'-dimethyl-1,2-ethanediamine are not prevalent, the synthesis of related amphiphilic structures, such as naphthalene (B1677914) diimide (NDI) amphiphiles, relies on diamine building blocks like mono-boc-ethylenediamine. researchgate.net This approach highlights the role of diamines in creating molecules with distinct hydrophilic and hydrophobic regions, which are essential for self-assembly and other properties in materials science. The fundamental reactivity of the diamine core is what allows for its incorporation into these larger, functional molecules.

Intermediate in the Synthesis of Specific Pharmaceutical Precursors

Closely related substituted ethanediamines are well-established as intermediates in the production of pharmaceuticals. ontosight.aiontosight.ai For example, N,N-Dimethylethylenediamine (DMEDA), a structural analog, is utilized in the manufacturing of various pharmaceutical compounds, including analgesics, antihistamines, and anti-inflammatory agents. shreeganeshchemical.comguidechem.com The ethylenediamine (B42938) backbone provides a robust scaffold that can be chemically modified to produce bioactive molecules and active pharmaceutical ingredients (APIs). shreeganeshchemical.comcymitquimica.com The presence of multiple amine groups offers reactive sites for building the complex structures required for therapeutic efficacy. guidechem.com

Precursor for Biologically Active Molecules

The structural framework of N-Ethyl-N,N'-dimethyl-1,2-ethanediamine is a foundational element for creating more complex, biologically active molecules. Its amine functionalities facilitate nitrogen transfer processes, which are essential in the synthesis of intricate organic compounds. shreeganeshchemical.com This reactivity makes it and similar diamines valuable starting materials in drug discovery and development, where they can be elaborated into lead compounds for biochemical assays or modified to form parts of larger therapeutic agents. ontosight.ai

Advanced Materials Development

The compound's reactive nature is also harnessed in materials science, where it contributes to the formation of polymers and the functionalization of porous materials for environmental applications.

Applications in Polymer and Resin Production

Substituted diamines are integral to the manufacture of polymers and resins. shreeganeshchemical.com The amine groups can react with other monomers to form polymer chains or act as cross-linking agents that enhance the structural integrity of materials used in coatings and adhesives. ontosight.ai

A notable application is in the formulation of advanced dental resins. A synthesized diamine, N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH), was developed to serve as a polymerizable coinitiator. nih.gov This molecule replaces conventional, non-polymerizable amine coinitiators. The key advantage is that the diamine becomes covalently bonded within the polymer network during the photocuring process. nih.gov This copolymerization significantly limits the amount of leachable amine from the final dental restoration, improving its biocompatibility and longevity. nih.gov This illustrates how the diamine structure can be adapted to create functional monomers for high-performance polymer systems.

Enhancement of Carbon Dioxide Adsorption in Porous Materials (e.g., Metal-Organic Frameworks)

A significant application of substituted diamines is in the functionalization of porous materials for carbon dioxide (CO₂) capture. chemicalbook.com By incorporating diamines into the structure of Metal-Organic Frameworks (MOFs), the material's affinity and capacity for CO₂ can be dramatically increased. scispace.comresearchgate.net

Research on the MOF known as CuBTTri demonstrated that grafting N,N′-dimethylethylenediamine (mmen), a compound closely related to N-Ethyl-N,N'-dimethyl-1,2-ethanediamine, onto the open metal sites of the framework drastically enhances its CO₂ separation performance. scispace.comresearchgate.net The amine groups provide strong binding sites for CO₂, shifting the adsorption mechanism from weaker physisorption to stronger chemisorption. scispace.com This results in a material with exceptionally high CO₂ uptake at low pressures and remarkable selectivity for CO₂ over nitrogen (N₂). scispace.comresearchgate.net

The functionalized material, mmen-CuBTTri, exhibited an exceptionally high isosteric heat of CO₂ adsorption of -96 kJ/mol at zero coverage, confirming the strong interaction between the amine groups and CO₂ molecules. scispace.com Despite this strong binding, the CO₂ uptake was fully reversible, and the material could be regenerated at a relatively low temperature of 60°C with no loss of capacity over 72 cycles. scispace.comresearchgate.net Similar enhancements have been observed when modifying other MOFs, such as ZIF-8 and HKUST-1, with various amines, leading to significant increases in CO₂ adsorption capacity and selectivity. researchgate.netacs.org

Table 1: Performance of Amine-Functionalized MOF for CO₂ Capture Data based on the functionalization of CuBTTri with N,N′-dimethylethylenediamine (mmen). scispace.com

| Parameter | Unmodified CuBTTri | mmen-CuBTTri |

|---|---|---|

| CO₂ Adsorption Capacity (at 0.15 bar, 25°C) | ~0.69 mmol/g | 2.38 mmol/g |

| CO₂/N₂ Selectivity (IAST) | - | 327 |

| Isosteric Heat of Adsorption (at zero coverage) | -24 kJ/mol | -96 kJ/mol |

| Regeneration Conditions | - | 60°C, fully reversible |

Structure-Directing Agent (SDA) in Zeolite Synthesis

The synthesis of zeolites, which are crystalline microporous aluminosilicates, often employs organic molecules known as structure-directing agents (SDAs) or templates. These organic molecules guide the organization of silicate (B1173343) and aluminate precursors into specific framework structures, leading to pores and channels of defined size and shape. A wide variety of organic amines, including simple alkylamines and more complex quaternary ammonium (B1175870) salts, have been successfully used as SDAs.

However, extensive searches of chemical literature and patents reveal no specific instances or studies where N-Ethyl-N,N'-dimethyl-1,2-ethanediamine has been utilized as an SDA to synthesize a particular zeolite framework. While many substituted ethylenediamines and their derivatives are explored for this purpose, research detailing the structure-directing effect of this specific compound is not publicly available. The effectiveness of a molecule as an SDA depends on a precise match between its size, shape, and charge distribution and the channels or cages of the forming zeolite crystal. Without experimental data, it is not possible to predict which, if any, zeolite structure N-Ethyl-N,N'-dimethyl-1,2-ethanediamine might template.

Solvent Applications in Chemical Processes

The utility of a chemical compound as a solvent is determined by its physical properties, such as boiling point, polarity, and its ability to dissolve various reactants and reagents. N-Ethyl-N,N'-dimethyl-1,2-ethanediamine is a liquid at room temperature with a boiling point of approximately 134-135°C. sigmaaldrich.comchemicalbook.com Its structure, containing both tertiary and secondary amine functionalities, imparts a degree of polarity.

Despite these characteristics, there is no significant body of research documenting the use of N-Ethyl-N,N'-dimethyl-1,2-ethanediamine as a primary solvent in chemical processes. While related compounds like N,N'-dimethylethylenediamine are noted as being useful as intermediates or as raw materials for producing aprotic polar solvents google.com, N-Ethyl-N,N'-dimethyl-1,2-ethanediamine is more commonly cited as a reactant, a ligand for metal complexes, or a catalyst in specific reactions like olefin aziridination. chemicalbook.com

General-purpose organic solvents are typically chosen for their specific solvency characteristics, chemical inertness under reaction conditions, and ease of removal. While N-Ethyl-N,N'-dimethyl-1,2-ethanediamine is soluble in many organic liquids, its reactive amine groups would likely preclude its use as an inert solvent in many common chemical transformations.

Since specific solvent application data for the requested compound is unavailable, the physical properties of a closely related isomer are provided for context.

| Property | Value | Reference |

| Molecular Formula | C6H16N2 | sigmaaldrich.com |

| Molecular Weight | 116.20 g/mol | sigmaaldrich.com |

| Boiling Point | 134-135 °C | sigmaaldrich.com |

| Density | 0.738 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | 1.4222 at 20 °C | sigmaaldrich.com |

Theoretical and Computational Investigations

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to determining the three-dimensional structure and understanding the electronic nature of N-Ethyl-N,N'-dimethyl-1,2-ethanediamine. Methods such as Density Functional Theory (DFT) and other ab initio calculations can provide precise information on bond lengths, bond angles, and dihedral angles.

Computed Molecular Properties: General properties of N-Ethyl-N,N'-dimethyl-1,2-ethanediamine have been computed and are available in public databases like PubChem. nih.gov These calculations provide a foundational understanding of the molecule's characteristics.

| Property | Value |

| Molecular Formula | C6H16N2 |

| Molecular Weight | 116.20 g/mol |

| XLogP3-AA | 0.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Exact Mass | 116.131348519 |

| Monoisotopic Mass | 116.131348519 |

| Topological Polar Surface Area | 15.3 Ų |

| Heavy Atom Count | 8 |

| Complexity | 45.8 |

| Data sourced from PubChem CID 12120954. nih.gov |

These computed properties suggest a molecule with some degree of polarity and the capability to participate in hydrogen bonding, which is crucial for its chemical interactions.

Computational Modeling of Reactivity and Reaction Mechanisms

Computational modeling can be employed to investigate the reactivity of N-Ethyl-N,N'-dimethyl-1,2-ethanediamine and elucidate the mechanisms of reactions in which it participates. Such studies often involve mapping potential energy surfaces to identify transition states and intermediates, thereby providing a step-by-step understanding of a chemical transformation.

Currently, there is a lack of specific published research detailing the computational modeling of the reactivity and reaction mechanisms exclusively for N-Ethyl-N,N'-dimethyl-1,2-ethanediamine. However, computational studies on related ethylenediamine (B42938) derivatives can offer a general framework for how such investigations might be approached. These studies often focus on reactions such as N-alkylation and complex formation.

Prediction of Ligand-Metal Interactions and Complex Stability

N-Ethyl-N,N'-dimethyl-1,2-ethanediamine, with its two nitrogen donor atoms, is expected to act as a chelating ligand, forming complexes with various metal ions. Computational chemistry can predict the geometry of these metal complexes, the nature of the metal-ligand bonding, and the stability of the resulting complexes.

Detailed computational studies predicting the ligand-metal interactions and complex stability specifically for N-Ethyl-N,N'-dimethyl-1,2-ethanediamine are not extensively documented in publicly available literature. The stability of metal complexes with substituted ethylenediamines is influenced by both the electronic and steric effects of the substituents on the nitrogen atoms. The presence of both a secondary and a tertiary amine group in N-Ethyl-N,N'-dimethyl-1,2-ethanediamine would lead to distinct coordination behavior compared to symmetrically substituted diamines.

Conformation Analysis and Stereochemical Studies

The flexibility of the ethylenediamine backbone allows N-Ethyl-N,N'-dimethyl-1,2-ethanediamine to adopt various conformations. Computational methods are invaluable for identifying the most stable conformers and understanding the energy barriers between them. The preferred conformation of the ligand is a key determinant of the stereochemistry of its metal complexes.

While a detailed conformational analysis of N-Ethyl-N,N'-dimethyl-1,2-ethanediamine through dedicated computational studies is not found in the current body of scientific literature, general principles from studies of similar N-alkylated ethylenediamines can be inferred. For instance, the gauche conformation is typically the most stable for the N-C-C-N dihedral angle in chelated ethylenediamine derivatives. researchgate.net The presence of methyl and ethyl groups on the nitrogen atoms will influence the conformational preferences due to steric hindrance, and this, in turn, will dictate the stereochemistry of the resulting metal complexes. acs.org

Analytical and Characterization Methodologies in Research

Spectroscopic Analysis Methods (NMR, IR, UV-Vis, Mass Spectrometry) for Ligand and Complex Characterization

Spectroscopic techniques are fundamental in the study of "N-Ethyl-N,N'-dimethyl-1,2-ethanediamine" and its metal complexes, providing detailed information about their molecular structure, bonding, and electronic transitions. Due to a lack of specific published spectra for "N-Ethyl-N,N'-dimethyl-1,2-ethanediamine," representative data from closely related compounds such as N,N'-dimethylethylenediamine and N,N-dimethylethylenediamine are presented here to illustrate the principles of these analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the molecular structure of diamine ligands in solution. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a related compound, N,N'-dimethylethylenediamine, distinct signals corresponding to the different types of protons are observed. The chemical shifts, splitting patterns, and integration of these signals allow for the assignment of each proton in the molecule.

| Proton Type | Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| N-CH₃ | 2.35 | Singlet | 6H |

| N-CH₂-CH₂-N | 2.55 | Singlet | 4H |

| N-H | 1.50 | Broad Singlet | 2H |

Similarly, ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The number of signals corresponds to the number of non-equivalent carbon atoms.

Infrared (IR) Spectroscopy is employed to identify the functional groups present in the ligand and to observe changes upon coordination to a metal ion. The IR spectrum of a diamine ligand will show characteristic absorption bands for N-H, C-H, and C-N stretching and bending vibrations. Upon complexation, shifts in the positions of these bands, particularly those associated with the amine groups, can provide evidence of coordination to the metal center.

| Vibrational Mode | Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | ~3300-3400 | Shifted | N-H stretching |

| ν(C-H) | ~2800-3000 | Relatively Unchanged | C-H stretching |

| δ(N-H) | ~1600 | Shifted | N-H bending |

| ν(C-N) | ~1000-1200 | Shifted | C-N stretching |

UV-Visible (UV-Vis) Spectroscopy is particularly useful for characterizing the electronic properties of transition metal complexes of "N-Ethyl-N,N'-dimethyl-1,2-ethanediamine." The absorption of UV or visible light by these complexes corresponds to electronic transitions, often d-d transitions within the metal ion's d-orbitals or charge-transfer transitions between the metal and the ligand. The position and intensity of these absorption bands are indicative of the coordination geometry and the nature of the metal-ligand bonding. For instance, copper(II) complexes with substituted ethylenediamine (B42938) ligands often exhibit a broad absorption band in the visible region, characteristic of d-d transitions.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the ligand and its complexes. The mass-to-charge ratio (m/z) of the molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern can offer insights into the structure of the molecule. The National Institute of Standards and Technology (NIST) provides mass spectral data for the related compound 1,2-Ethanediamine, N'-ethyl-N,N-dimethyl-. nist.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of "N-Ethyl-N,N'-dimethyl-1,2-ethanediamine" from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. For amines like "N-Ethyl-N,N'-dimethyl-1,2-ethanediamine," reversed-phase HPLC is often used. Due to the lack of a strong chromophore in the ligand, derivatization with a UV-active or fluorescent tag may be necessary to enhance detection sensitivity.

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds. "N-Ethyl-N,N'-dimethyl-1,2-ethanediamine" can be analyzed by GC, typically using a capillary column with a polar stationary phase. A flame ionization detector (FID) is commonly used for detection. Similar to HPLC, derivatization can sometimes be employed to improve chromatographic performance and detection limits.

The purity of the compound is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.

Elemental Analysis for Compound Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a synthesized compound. The experimentally determined percentages of each element are compared with the calculated theoretical values based on the expected molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the successful synthesis and purity of the compound.

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 26.81 | 26.96 |

| H | 4.50 | 4.61 |

| N | 20.84 | 20.40 |

Advanced Techniques for Structural Elucidation (e.g., X-ray Diffraction)

In a study of a related copper(II) complex with N,N-dimethylethylenediamine, [Cu(N,N-Me₂-en)₂Zn(NCS)₄], X-ray analysis revealed the coordination environment around the copper(II) ion. Such studies provide invaluable insights into the steric and electronic effects of the N-substituents on the coordination chemistry of the diamine ligand.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.912(2) |

| b (Å) | 15.861(3) |

| c (Å) | 16.291(3) |

| β (°) | 98.92(3) |

| Volume (ų) | 2273.8(8) |

Emerging Research Frontiers and Future Prospects

Design of Novel N-Ethyl-N,N'-dimethyl-1,2-ethanediamine Derivatives for Enhanced Properties

The design and synthesis of novel derivatives of N-Ethyl-N,N'-dimethyl-1,2-ethanediamine are at the forefront of extending its utility. By strategically modifying its molecular structure, researchers aim to fine-tune its electronic and steric properties to achieve enhanced performance in various applications, particularly in catalysis and materials science.

One promising area of investigation is the synthesis of chiral derivatives for asymmetric catalysis. The inherent asymmetry of N-Ethyl-N,N'-dimethyl-1,2-ethanediamine provides a valuable scaffold for creating ligands that can induce high levels of stereoselectivity in chemical reactions. Research in the broader field of vicinal diamines has demonstrated that even subtle changes to the substituent groups on the nitrogen atoms can have a profound impact on the catalytic activity and enantioselectivity of the resulting metal complexes. For instance, the introduction of bulky or electron-withdrawing groups can influence the coordination geometry around a metal center, thereby creating a more effective chiral environment for asymmetric transformations. nih.gov

Computational modeling is becoming an increasingly vital tool in the rational design of these new derivatives. By using theoretical calculations, scientists can predict how different functional groups will affect the properties of the molecule, allowing for a more targeted and efficient synthetic approach. This synergy between computational and experimental chemistry is expected to accelerate the discovery of N-Ethyl-N,N'-dimethyl-1,2-ethanediamine derivatives with tailored properties for specific applications.

Exploration of New Catalytic Transformations

Building on the foundation of its use as a ligand, researchers are exploring the application of N-Ethyl-N,N'-dimethyl-1,2-ethanediamine and its derivatives in a new generation of catalytic transformations. Its potential as an unsymmetrical ligand in metal-catalyzed reactions is a key area of interest. Unsymmetrical ligands can offer unique advantages in catalysis by creating a distinct electronic and steric environment around the metal center, which can lead to improved reactivity and selectivity compared to their symmetrical counterparts. nih.gov

Recent studies on other unsymmetrical diamine ligands have shown their effectiveness in a range of catalytic reactions, including cross-coupling and polymerization. nih.gov It is hypothesized that N-Ethyl-N,N'-dimethyl-1,2-ethanediamine could serve as a valuable ligand in similar transformations, potentially leading to the development of more efficient and selective catalytic systems. The exploration of its coordination chemistry with a variety of transition metals is a critical first step in unlocking its full catalytic potential.

Furthermore, the development of chiral N-Ethyl-N,N'-dimethyl-1,2-ethanediamine-based catalysts is a significant focus. Chiral diamines are well-established as privileged ligands in asymmetric catalysis, and the synthesis of enantiopure derivatives of N-Ethyl-N,N'-dimethyl-1,2-ethanediamine could pave the way for its use in the production of enantiomerically enriched pharmaceuticals and other fine chemicals. The ability to fine-tune the ligand structure offers the potential to create highly effective catalysts for a broad spectrum of asymmetric reactions. rsc.org

Advanced Applications in Materials Science and Green Chemistry

The unique properties of N-Ethyl-N,N'-dimethyl-1,2-ethanediamine are also being explored for advanced applications in materials science and green chemistry. Its diamine structure makes it an excellent building block for the synthesis of functional polymers and porous materials. For instance, it can be incorporated into polymer backbones to introduce specific functionalities, such as metal-chelating sites or bases for acid scavenging.

In the realm of green chemistry, there is growing interest in using diamines derived from renewable resources to produce more sustainable materials. nih.gov While N-Ethyl-N,N'-dimethyl-1,2-ethanediamine is currently derived from petrochemical sources, future research may focus on developing bio-based synthetic routes. The development of greener synthesis methods for ethylenediamine (B42938) itself is an active area of research, which could eventually be applied to its derivatives. nih.govacs.org

Furthermore, the functionalization of materials with N-Ethyl-N,N'-dimethyl-1,2-ethanediamine can impart desirable properties. For example, grafting this diamine onto the surface of silica (B1680970) or other support materials could create novel adsorbents for CO2 capture or for the removal of heavy metal ions from water. The amine groups can act as binding sites for acidic gases or metal cations, making these functionalized materials promising candidates for environmental remediation applications. The functionalization of nanoparticles with ethylenediamine has shown promise in sensing applications. rsc.org

Integration with Supramolecular Chemistry and Nanotechnology

The integration of N-Ethyl-N,N'-dimethyl-1,2-ethanediamine into the fields of supramolecular chemistry and nanotechnology represents a frontier of research with exciting possibilities. The ability of its two nitrogen atoms to participate in non-covalent interactions, such as hydrogen bonding and metal coordination, makes it a versatile component for the construction of self-assembling systems.

In supramolecular chemistry, asymmetrically substituted molecules can lead to the formation of complex and highly ordered architectures. nih.gov It is conceivable that N-Ethyl-N,N'-dimethyl-1,2-ethanediamine could be used as a building block for the creation of supramolecular polymers, gels, or cages with interesting properties and functions. frontiersin.org The directionality and strength of the intermolecular interactions could be tuned by modifying the ethyl and methyl substituents.

In nanotechnology, this diamine can be used to functionalize the surface of nanoparticles, thereby altering their properties and enabling new applications. For example, coating gold or silver nanoparticles with N-Ethyl-N,N'-dimethyl-1,2-ethanediamine could improve their stability and biocompatibility, as well as provide anchor points for the attachment of other molecules, such as drugs or targeting agents. The amine functionalization of quantum dots is another area of active research. rsc.org The development of such hybrid nanomaterials could have significant impacts in fields ranging from drug delivery to diagnostics and catalysis. The N-alkylation of molecules like dopamine (B1211576) has been shown to impact surface coating properties, suggesting that N-alkylated diamines could be explored for similar purposes. acs.orgresearchgate.net

Q & A

Q. How does structural variation (e.g., ethyl vs. methyl substituents) impact biological activity compared to similar diamines?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that ethyl groups enhance lipophilicity, improving membrane permeability in cell-based assays. Comparative cytotoxicity assays (e.g., MTT tests) and molecular docking with target proteins (e.g., enzymes) quantify these effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.